molecular formula C18H12N2OS B2828591 N-(benzo[d]thiazol-6-yl)-1-naphthamide CAS No. 923069-85-6

N-(benzo[d]thiazol-6-yl)-1-naphthamide

Cat. No.: B2828591
CAS No.: 923069-85-6
M. Wt: 304.37
InChI Key: BYONPCHMUUMBCY-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-1-naphthamide is a compound that features a benzothiazole ring fused to a naphthamide structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both benzothiazole and naphthamide moieties in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-1-naphthamide typically involves the following steps:

    Formation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling with Naphthamide: The benzothiazole intermediate is then coupled with 1-naphthamide. This step often involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, solvent recycling and the use of greener reagents may be implemented to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions activated by the electron-donating or withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated benzothiazole derivatives.

Scientific Research Applications

N-(benzo[d]thiazol-6-yl)-1-naphthamide has been studied for various applications:

    Medicinal Chemistry: It has potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation. It may also exhibit antimicrobial and anti-inflammatory properties.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core and exhibit similar biological activities.

    Naphthamide Derivatives: Compounds such as 1-naphthylamine and 1-naphthylacetic acid share the naphthamide structure and are used in various chemical and biological applications.

Uniqueness

N-(benzo[d]thiazol-6-yl)-1-naphthamide is unique due to the combination of benzothiazole and naphthamide moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c21-18(15-7-3-5-12-4-1-2-6-14(12)15)20-13-8-9-16-17(10-13)22-11-19-16/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYONPCHMUUMBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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